6-Chloro-2-methylpyrimidine-4-carbaldehyde

描述

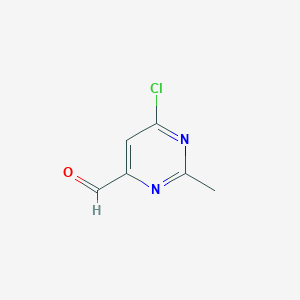

6-Chloro-2-methylpyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a chloro group at position 6, a methyl group at position 2, and an aldehyde functional group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity . The aldehyde group in this compound enhances its utility as a precursor for synthesizing Schiff bases, coordination complexes, or bioactive molecules through nucleophilic addition or condensation reactions.

准备方法

Synthetic Routes and Reaction Conditions

6-Chloro-2-methylpyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyrimidine-4-carbaldehyde. The reaction typically uses thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions .

Another method involves the use of 2,4-dichloropyrimidine as a starting material. This compound undergoes a Grignard reaction with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)₃) to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process.

化学反应分析

Types of Reactions

6-Chloro-2-methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or aniline in the presence of a base such as triethylamine (Et₃N).

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of 6-substituted-2-methylpyrimidine-4-carbaldehyde derivatives.

Oxidation: Formation of 6-chloro-2-methylpyrimidine-4-carboxylic acid.

Reduction: Formation of 6-chloro-2-methylpyrimidine-4-methanol.

科学研究应用

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of complex heterocyclic compounds. It is particularly useful in preparing various pyrimidine derivatives, which are crucial in developing pharmaceuticals and agrochemicals.

Key Reactions:

- Formation of Pyrimidine Derivatives: The aldehyde functionality allows for nucleophilic addition reactions, facilitating the synthesis of more complex molecules.

- Fused Pyrimidines: Compounds derived from 6-Chloro-2-methylpyrimidine-4-carbaldehyde can lead to fused pyrimidines, which are widely used in medicinal chemistry.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antiviral Properties: Potential applications in developing antiviral agents due to its ability to interact with viral enzymes.

- Anticancer Activity: Some derivatives have shown promise in targeting cancer cell pathways.

Table 1: Biological Activities of Pyrimidine Derivatives

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication |

| Anticancer | Induces apoptosis in cancer cells |

| Antibacterial | Effective against various bacterial strains |

| Anti-inflammatory | Reduces inflammation markers |

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the development of compounds with specific therapeutic effects .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the successful use of this compound in synthesizing novel anticancer agents that target specific enzymes involved in tumor growth. These compounds have shown promising results in preclinical trials.

Agrochemicals

The compound is also significant in agrochemical formulations, where it acts as an intermediate for developing herbicides and pesticides. Its ability to form stable derivatives makes it suitable for creating effective agricultural chemicals.

Summary of Synthesis Methods

Various synthesis methods have been reported for producing this compound. Common methods include:

- Condensation Reactions: Utilizing starting materials like acetamidine hydrochloride and methyl acetoacetate under basic conditions.

- Reflux Techniques: Employing solvents such as tetrahydrofuran (THF) to facilitate reactions under controlled temperatures .

Table 2: Synthesis Methods Overview

| Method Type | Description |

|---|---|

| Condensation | Combines two or more reactants to form a new compound |

| Reflux | Maintains a constant temperature for prolonged reactions |

作用机制

The mechanism of action of 6-chloro-2-methylpyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Chloro-2-methylpyrimidine-4-carbaldehyde with five structurally related pyrimidine derivatives, highlighting substituent differences and key properties inferred from available evidence:

Reactivity and Physicochemical Properties

- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound offers reactivity for condensation reactions (e.g., forming hydrazones or imines), whereas the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) allows for salt formation or amide coupling .

- Electron-Donating vs.

- Polarity and Solubility : Hydroxyl-containing derivatives (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit higher polarity and water solubility compared to methyl- or isopropyl-substituted analogs .

Key Findings and Implications

- Structural Similarity : Compounds with chloro and methyl groups (e.g., 4-Chloro-6-methylpyrimidin-2-amine, CAS 29509-92-0) share a similarity index of 0.75 with the target compound, indicating conserved pharmacophoric features .

- Reactivity Hierarchy: Aldehyde > carboxylic acid > hydroxyl > amino in terms of electrophilicity, influencing their roles in synthetic pathways.

Notes

Data Limitations : Direct experimental data (e.g., melting point, solubility) for this compound are scarce; properties are inferred from analogs.

Safety and Handling : Most analogs are labeled "for research use only," emphasizing the need for proper safety protocols .

生物活性

6-Chloro-2-methylpyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and an aldehyde group at position 4. Its molecular formula is C₇H₆ClN₃O, and it is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity .

The biological activity of this compound is largely attributed to its electrophilic aldehyde group, which can react with nucleophilic sites on proteins. This interaction may lead to inhibition or modulation of enzyme activity, making it a valuable precursor for bioactive compounds targeting specific enzymes or receptors involved in various disease pathways .

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, it has been utilized in the synthesis of antiviral agents and anticancer compounds that target specific cellular pathways .

- Antiviral Activity : The compound serves as a precursor in the synthesis of antiviral drugs, demonstrating efficacy against viral infections through mechanisms that involve the inhibition of viral replication .

- Anticancer Activity : Several studies have reported that derivatives of this compound show potent inhibitory effects on cancer cell proliferation. For example, one study highlighted a compound derived from this structure with an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Recent developments have also explored the anti-inflammatory properties of pyrimidine derivatives related to this compound. These compounds have shown promising results in inhibiting COX-2 activity, a key enzyme involved in inflammatory processes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs such as celecoxib .

Research Findings and Case Studies

A variety of studies have investigated the biological activities associated with this compound and its derivatives:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2-methylpyrimidine-4-carbaldehyde?

Methodological Answer: Synthesis typically involves chlorination of a pyrimidine precursor followed by formylation. For example:

- Step 1: Chlorination at the 6-position using POCl₃ under reflux (80–100°C) for 6–8 hours.

- Step 2: Formylation via the Vilsmeier-Haack reaction (using DMF and POCl₃ at 0–5°C, then warming to room temperature). Key considerations include stoichiometric control (1:1.2 molar ratio of precursor to POCl₃) and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group at C2 resonates at δ 2.4–2.6 ppm.

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 171.0 (calculated for C₇H₆ClN₂O). Cross-validation with computational tools (e.g., InChI/SMILES descriptors) resolves ambiguities .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods (P264) to avoid inhalation (H333).

- Waste Disposal: Segregate halogenated waste and collaborate with certified disposal agencies (e.g., incineration at >1200°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Catalysts: KI (10 mol%) accelerates chlorination kinetics.

- Temperature Control: Gradual heating (2°C/min) reduces side reactions. Industrial-scale methods prioritize continuous flow reactors for heat management .

Q. How do tautomeric equilibria affect the reactivity of this compound in aqueous media?

Methodological Answer: The aldehyde group can form hydrates (geminal diols) in water, altering electrophilicity. To mitigate:

- Use anhydrous solvents (e.g., THF) during nucleophilic additions.

- Monitor hydration via ¹H NMR (disappearance of aldehyde proton) or IR (broad O-H stretches at 3200–3600 cm⁻¹) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Dose-Response Analysis: Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic Stability Assays: Use liver microsomes to assess degradation rates, as unstable intermediates may skew activity .

Q. How does steric hindrance from the 2-methyl group influence cross-coupling reactions?

Methodological Answer: The methyl group at C2 restricts access to the C4 aldehyde, favoring para-selectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts energy barriers for alternative pathways .

属性

IUPAC Name |

6-chloro-2-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFKYSPBAWAJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717048 | |

| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-42-2 | |

| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。